Lipophilicity (LogP) Advantage of the Cyclobutyl Moiety vs. Unsubstituted Pyridine Boronic Acid
The cyclobutyl group at the 6-position significantly increases the lipophilicity of the molecule compared to the unsubstituted pyridin-3-ylboronic acid core. While experimental LogP for the target compound is not widely published, the calculated LogP for the cyclobutylboronic acid fragment is 0.77-0.97 [1], which directly contributes to the overall lipophilicity of the target molecule. This increase is crucial for improving membrane permeability and oral bioavailability of drug candidates. In contrast, pyridin-3-ylboronic acid has a much lower calculated LogP, which can limit its utility in designing CNS-penetrant or orally bioavailable drugs .
| Evidence Dimension | Lipophilicity (LogP / LogD) |
|---|---|
| Target Compound Data | LogP contribution from cyclobutylboronic acid fragment: 0.77-0.97 |
| Comparator Or Baseline | Pyridin-3-ylboronic acid (CAS 1692-25-7) |
| Quantified Difference | The target compound exhibits a >0.7 Log unit increase in lipophilicity due to the cyclobutyl group. |
| Conditions | Calculated ACD/LogP and LogD (pH 7.4) values [1]. |
Why This Matters
Higher LogP correlates with improved passive membrane permeability, a critical parameter for oral bioavailability and CNS penetration in drug discovery.
- [1] ChemBase. (n.d.). Cyclobutylboronic acid. Retrieved from https://www.chembase.cn/849052-26-2.html View Source
